4-(trifluoromethyl)quinoline-8-carboxylic Acid

Overview

Description

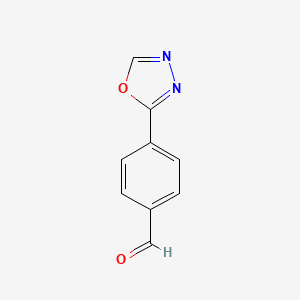

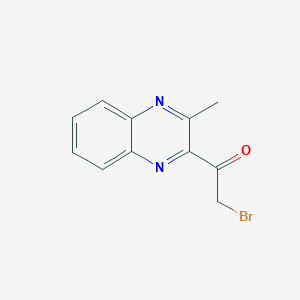

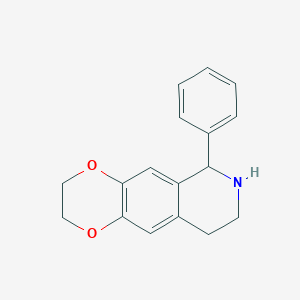

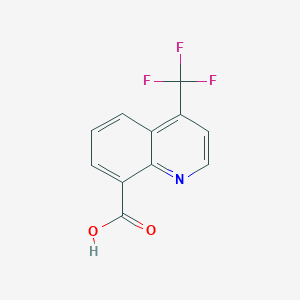

“4-(trifluoromethyl)quinoline-8-carboxylic Acid” is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

In a study, the corrosion behavior of mild steel in the presence of a similar compound, 4-chloro,8-(trifluoromethyl)quinoline, was experimentally investigated . The compound was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .Physical And Chemical Properties Analysis

This compound has a melting point of 210-215°C . It is a powder at room temperature . The compound is stable under normal conditions .Scientific Research Applications

Antibacterial and Antifungal Activity

4-(Trifluoromethyl)quinoline-8-carboxylic Acid and its derivatives have been explored for their potential antimicrobial properties. Studies have synthesized various pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds demonstrated notable antibacterial and antifungal activities, highlighting the potential of 4-(trifluoromethyl)quinoline-8-carboxylic Acid in developing new antimicrobial agents (Holla et al., 2006).

Chemical Functionalization and Synthesis

The compound has been utilized in the synthesis of novel chemical structures. Research demonstrates the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including 4-(trifluoromethyl)quinoline. This process allows for regioselective preparation of various quinolinecarboxylic acids, showcasing the versatility of 4-(trifluoromethyl)quinoline-8-carboxylic Acid in synthetic chemistry (Schlosser & Marull, 2003).

Application in Metal Ion Extraction

The compound's derivatives have been applied in the field of metal ion extraction. Research involving the grafting of quinoline-2-carboxylic acids onto polymers has revealed the significant role of substituents in quinoline ring positions (including the 4- and 8-positions) in metal ion selectivity and extraction efficiency. Such findings are crucial for developing new materials for selective metal ion extraction and removal (Moberg et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.

Mode of Action

It’s suggested that the trifluoromethyl group in similar compounds can bind with protons during the cell penetrating process, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of the peptides .

Biochemical Pathways

The inhibition of alkaline phosphatases like h-tnap, h-iap, and h-plap could potentially affect the phosphate metabolism pathway .

Result of Action

The compound’s potential to enhance cell penetration and inhibit alkaline phosphatases could lead to changes in cellular processes and functions.

Action Environment

Factors such as ph could potentially influence the compound’s action, given its suggested ability to bind with protons and alter ph levels .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(trifluoromethyl)quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-5-15-9-6(8)2-1-3-7(9)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLOIOVSOLZOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)quinoline-8-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.